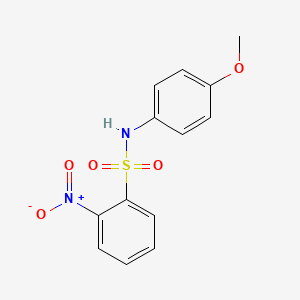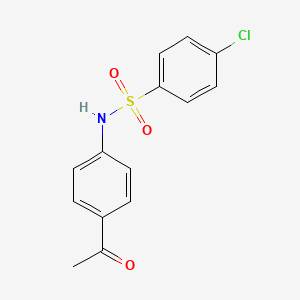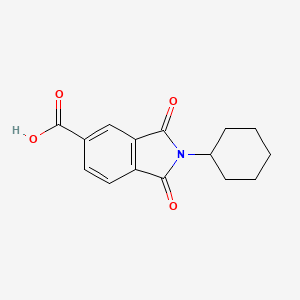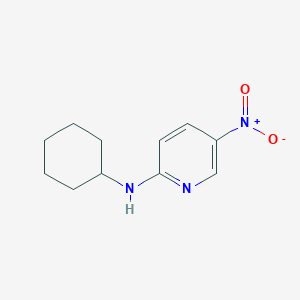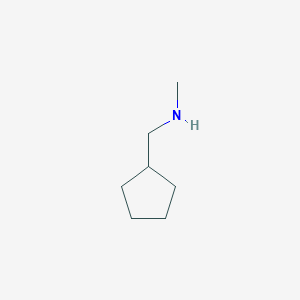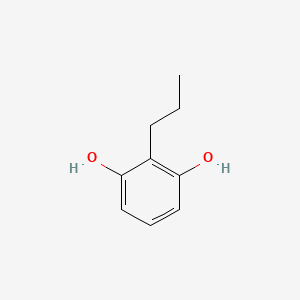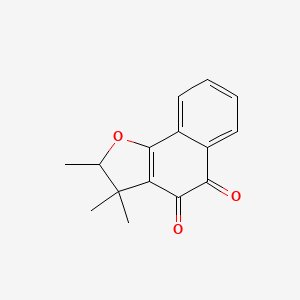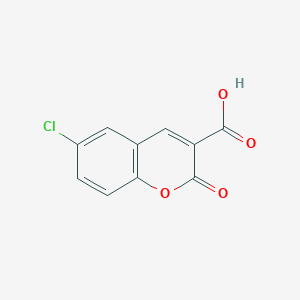
6-氯-2-氧代-2H-色烯-3-羧酸
描述
6-Chloro-2-oxo-2H-chromene-3-carboxylic acid is an organic compound with the molecular formula C10H5ClO4 and a molecular weight of 224.6 g/mol . It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
科学研究应用
6-Chloro-2-oxo-2H-chromene-3-carboxylic acid has several scientific research applications, including:
作用机制
Target of Action
It’s known that derivatives of 2h-chromene, such as this compound, have been synthesized and shown to exhibit significant antimicrobial activity. These compounds are tested against various classes of bacteria and fungi, indicating their potential as therapeutic agents.
Biochemical Pathways
Pharmacokinetics
It’s known that the compound is a solid at room temperature .
Result of Action
Action Environment
It’s known that the compound is stable at ambient temperature .
生化分析
Biochemical Properties
6-Chloro-2-oxo-2H-chromene-3-carboxylic acid plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, coumarin derivatives, including 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid, have been shown to possess anti-coagulant properties, making them valuable in the development of treatments for blood clotting disorders . The interactions between 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid and these biomolecules are primarily based on its ability to inhibit specific enzymes involved in the coagulation pathway.
Molecular Mechanism
The molecular mechanism of action of 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid involves its interactions with specific biomolecules. It exerts its effects by binding to enzymes and proteins, leading to enzyme inhibition or activation. For instance, the compound has been shown to inhibit enzymes involved in the coagulation pathway, thereby preventing blood clot formation . Additionally, 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid can modulate gene expression, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is generally stable when stored at room temperature in a sealed, dry environment . Long-term studies have shown that 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid can maintain its biological activity over extended periods, making it suitable for various in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased biological activity . At very high doses, 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
6-Chloro-2-oxo-2H-chromene-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall biological activity . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing any adverse effects.
Transport and Distribution
The transport and distribution of 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within different tissues, influencing its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can enhance the compound’s ability to interact with its target biomolecules, thereby modulating its biological effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the chlorination of 2-oxo-2H-chromene-3-carboxylic acid, followed by purification processes . The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar chlorination methods but optimized for higher yields and purity. The process includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions
6-Chloro-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in various substituted chromene derivatives .
相似化合物的比较
Similar Compounds
6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid: This compound has a hydroxyl group at the 7th position, which can influence its chemical reactivity and biological activity.
6-Chloro-2-oxo-2H-chromene-3-carboxamide: The presence of an amide group instead of a carboxylic acid group can alter its solubility and interaction with biological targets.
Uniqueness
6-Chloro-2-oxo-2H-chromene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom and carboxylic acid group make it a versatile compound for various synthetic and research applications .
属性
IUPAC Name |
6-chloro-2-oxochromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClO4/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEGEQQPOKZIAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50297327 | |
| Record name | 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50297327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883-92-1 | |
| Record name | 883-92-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115552 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50297327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


